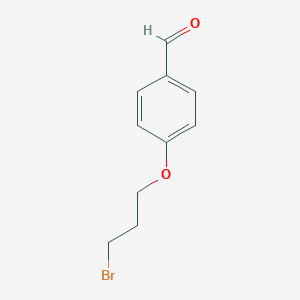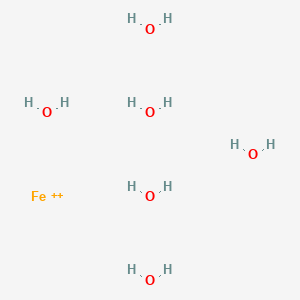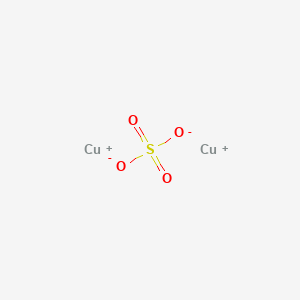![molecular formula C7H10Cl2 B106809 (1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane CAS No. 19297-57-5](/img/structure/B106809.png)
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane, commonly known as DCC, is a bicyclic organic compound with the molecular formula C7H10Cl2. It is a chiral molecule with three asymmetric centers and exists as two enantiomers, (1S,3R,4S)-DCC and (1R,3S,4R)-DCC. DCC has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of DCC is not fully understood. However, it has been suggested that its biological activity may be attributed to its ability to interact with specific target proteins or enzymes in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that DCC exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. DCC has also been shown to possess antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza A virus. In addition, DCC has been found to exhibit antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCC in lab experiments is its ability to act as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. DCC is also relatively easy to synthesize and is commercially available. However, one of the limitations of using DCC is its toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are several potential future directions for research on DCC. One area of interest is the development of novel synthetic methods for the production of DCC and its derivatives. Another area of research is the investigation of the biological mechanisms underlying the antiviral and anticancer properties of DCC. Additionally, the potential use of DCC in the development of new materials with unique properties is an area of interest for materials scientists.
Métodos De Síntesis
The synthesis of DCC can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and the Birch reduction. One of the most commonly used methods for synthesizing DCC is the Diels-Alder reaction between cyclopentadiene and 1,3-dichloro-1-propene. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and yields a mixture of the two enantiomers of DCC.
Aplicaciones Científicas De Investigación
DCC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer properties. DCC has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
19297-57-5 |
|---|---|
Nombre del producto |
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane |
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
(1S,3R,4S)-1,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6+,7-/m0/s1 |
Clave InChI |
SOTQZMKCBKQDMM-XVMARJQXSA-N |
SMILES isomérico |
C1C[C@@]2(C[C@H]1[C@@H](C2)Cl)Cl |
SMILES |
C1CC2(CC1C(C2)Cl)Cl |
SMILES canónico |
C1CC2(CC1C(C2)Cl)Cl |
Sinónimos |
Norbornane, 1,3-dichloro-, endo- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
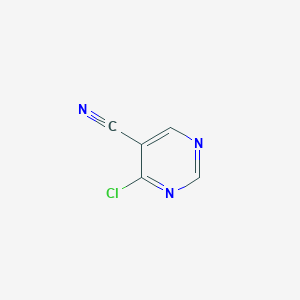
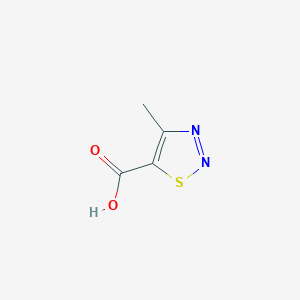
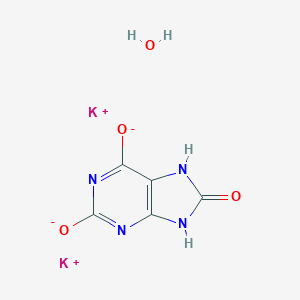
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
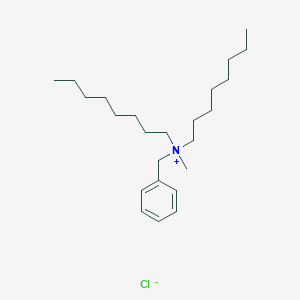
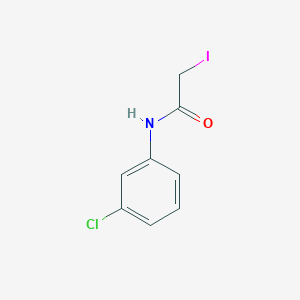
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
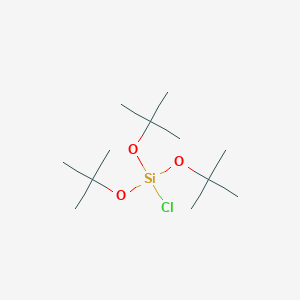
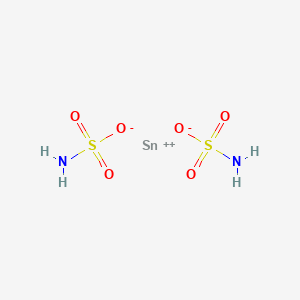
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)
